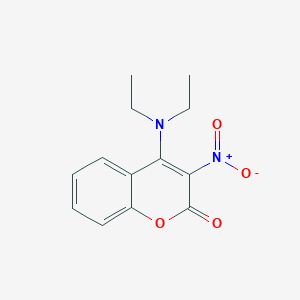
4-(diethylamino)-3-nitro-2H-chromen-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(diethylamino)-3-nitro-2H-chromen-2-one is a synthetic derivative of coumarin, a naturally occurring compound found in many plants. Coumarins are known for their diverse biological activities and applications in various fields such as medicine, agriculture, and industry. The 4-diethylamino-3-nitro derivative of coumarin is particularly interesting due to its unique chemical structure and properties, which make it useful in scientific research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of coumarin derivatives, including 4-diethylamino-3-nitro-coumarin, typically involves several key reactions. One common method is the Pechmann condensation, which involves the reaction of phenols with β-keto esters in the presence of an acid catalyst . For the specific synthesis of 4-diethylamino-3-nitro-coumarin, the following steps are generally involved:
Nitration: Introduction of the nitro group into the coumarin structure.
Alkylation: Introduction of the diethylamino group at the 4-position.
Industrial Production Methods
Industrial production of coumarin derivatives often employs large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of homogeneous and heterogeneous catalysts, such as sulfuric acid, trifluoroacetic acid, and zeolites, is common in these processes .
化学反应分析
Types of Reactions
4-(diethylamino)-3-nitro-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The diethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields 4-diethylamino-3-aminocoumarin .
科学研究应用
4-(diethylamino)-3-nitro-2H-chromen-2-one, has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent probe in various chemical analyses due to its strong fluorescence properties.
Biology: Employed in the study of enzyme activities and cellular processes.
Industry: Utilized in the production of dyes, optical brighteners, and laser dyes.
作用机制
The mechanism of action of coumarin, 4-diethylamino-3-nitro-, involves its interaction with various molecular targets. The compound’s fluorescence properties make it useful in imaging and detection applications. It can bind to specific proteins and enzymes, altering their activity and providing insights into their function . The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects .
相似化合物的比较
Similar Compounds
7-Diethylamino-4-methylcoumarin: Another coumarin derivative with similar fluorescence properties.
3-Aminocoumarin: Known for its biological activities and used in medicinal chemistry.
Coumarin-3-carboxylic acid: Utilized in various chemical reactions and industrial applications.
Uniqueness
4-(diethylamino)-3-nitro-2H-chromen-2-one, stands out due to its unique combination of a diethylamino group and a nitro group, which confer distinct chemical and biological properties. Its strong fluorescence and ability to undergo various chemical reactions make it a versatile compound in research and industry .
属性
CAS 编号 |
50527-31-6 |
|---|---|
分子式 |
C13H14N2O4 |
分子量 |
262.26 g/mol |
IUPAC 名称 |
4-(diethylamino)-3-nitrochromen-2-one |
InChI |
InChI=1S/C13H14N2O4/c1-3-14(4-2)11-9-7-5-6-8-10(9)19-13(16)12(11)15(17)18/h5-8H,3-4H2,1-2H3 |
InChI 键 |
ZFKKSGSQPHNBNR-UHFFFAOYSA-N |
SMILES |
CCN(CC)C1=C(C(=O)OC2=CC=CC=C21)[N+](=O)[O-] |
规范 SMILES |
CCN(CC)C1=C(C(=O)OC2=CC=CC=C21)[N+](=O)[O-] |
Key on ui other cas no. |
50527-31-6 |
溶解度 |
39.3 [ug/mL] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















